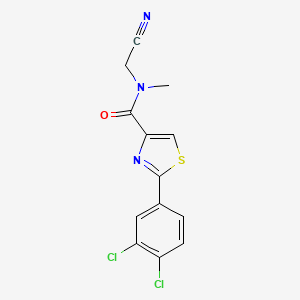

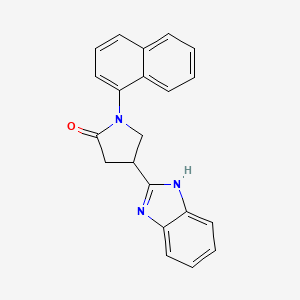

![molecular formula C26H19N3O2 B2388045 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 477537-79-4](/img/structure/B2388045.png)

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide” and similar compounds has been studied using techniques like X-ray crystal structure analysis . These studies provide insights into the optimized geometrical structure, electronic and vibrational features of the compound .科学的研究の応用

Anthelmintic Activity

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide: and related benzimidazolyl-2-hydrazones have shown promising anthelmintic properties. These compounds were synthesized with the aim of combining anthelmintic activity with antioxidant effects . In vitro studies demonstrated that these hydrazones were more effective than clinically used anthelmintic drugs such as albendazole and ivermectin. Notably, some hydrazones achieved 100% effectiveness in killing parasitic larvae after 24 hours of incubation .

Antimicrobial Potential

Benzimidazole derivatives, including those similar to our compound, have been investigated for their antibacterial and antifungal activities. For instance, a novel series of 2-substituted benzimidazole derivatives exhibited antibacterial action against Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .

Nucleating Agent for Conductive Films

In a different context, the decomposition product of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide acts as a nucleating agent for doped films. Specifically, it boosts the conductivity of the final doped films, which could have implications in materials science and electronics .

Glucokinase Activation

Researchers have explored benzimidazole-based compounds as allosteric activators of human glucokinase (GK). These compounds show significant hypoglycemic effects and hold promise for type-2 diabetes therapy. The activation of GK is crucial for glucose homeostasis, making this application particularly relevant .

Antioxidant Properties

Apart from its anthelmintic activity, N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide exhibits antioxidant potential. Some benzimidazolyl-2-hydrazones, such as the 2,3- and 3,4-dihydroxy hydrazones, are effective radical scavengers. They react with free radicals, providing protection against oxidative damage .

作用機序

Target of Action

Benzimidazole derivatives have been reported to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

Benzimidazole derivatives are known to interact with biopolymers in living systems, which allows them to exhibit diverse pharmacological activities .

Biochemical Pathways

Benzimidazole derivatives have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives are known to exhibit good bioavailability .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide. It’s worth noting that lifestyle changes including smoking, reduced physical activity, environmental factors, obesity, and sometimes for unknown reasons can influence the therapeutic potential of benzimidazole nucleus .

特性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O2/c30-26(19-9-7-13-22(17-19)31-21-11-2-1-3-12-21)27-20-10-6-8-18(16-20)25-28-23-14-4-5-15-24(23)29-25/h1-17H,(H,27,30)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUFXMYADKJBDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)

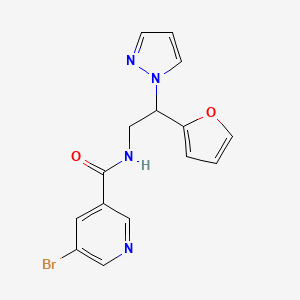

![N-[2-(azetidin-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2387970.png)

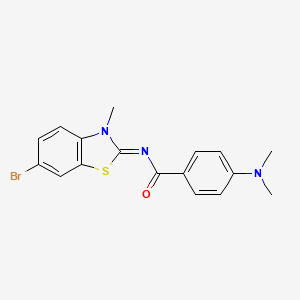

![N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide](/img/structure/B2387971.png)

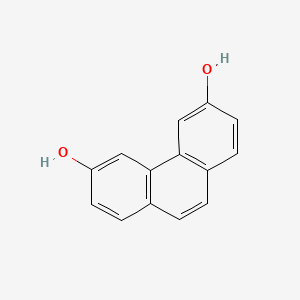

![2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid](/img/structure/B2387974.png)

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide](/img/structure/B2387975.png)

![tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2387983.png)